molecular formula C13H13ClO3 B15230305 tert-Butyl 6-chlorobenzofuran-2-carboxylate

tert-Butyl 6-chlorobenzofuran-2-carboxylate

Cat. No.: B15230305
M. Wt: 252.69 g/mol
InChI Key: PSSZSRYVQLZBMK-UHFFFAOYSA-N
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Description

Tert-Butyl 6-chlorobenzofuran-2-carboxylate is a chemical building block of interest in medicinal and organic chemistry research. It belongs to the benzofuran class of heterocycles, which are recognized as privileged structures in drug discovery for their diverse biological activities . Benzofuran derivatives are key scaffolds in several therapeutic agents, including the melatonin receptor agonist Tasimelteon for sleep disorders, the antiarrhythmic drug Amiodarone, and the tumor angiogenesis inhibitor Fruquintinib . The specific presence of both the chlorobenzofuran core and the tert-butyl ester moiety makes this compound a versatile intermediate. The chlorine substituent offers a site for further functionalization via cross-coupling reactions, while the carboxylic ester can be hydrolyzed to the acid or used in further transformations . Researchers utilize this and related structures in the synthesis of more complex molecules for biological screening, particularly in the development of new antimicrobial and anticancer agents . This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl 6-chloro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13ClO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3

InChI Key

PSSZSRYVQLZBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chlorobenzofuran-2-carboxylate typically involves the reaction of 6-chlorobenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chlorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chlorobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

  • Methyl 6-chlorobenzofuran-2-carboxylate : Smaller ester group, higher polarity.
  • Ethyl 6-bromobenzofuran-2-carboxylate : Bromine substituent increases molecular weight and polarizability.
  • tert-Butyl 6-methylbenzofuran-2-carboxylate : Methyl substituent reduces electronic effects compared to chlorine.
  • 6-Nitrobenzofuran-2-carboxylic acid : Nitro group enhances acidity and reactivity but lacks the ester’s stability.

Physicochemical Properties

Property tert-Butyl 6-Chlorobenzofuran-2-carboxylate Methyl 6-Chlorobenzofuran-2-carboxylate Ethyl 6-Bromobenzofuran-2-carboxylate
Molecular Weight (g/mol) ~252.7 ~210.6 ~273.5
Melting Point (°C) Data needed Data needed Data needed
Water Solubility Low (tert-butyl esters typically <1 mg/mL) Moderate (methyl esters more polar) Low (bromine increases hydrophobicity)
logP (Lipophilicity) ~3.5 (estimated) ~2.8 ~4.0
Stability in Acidic Conditions Stable; cleaved with strong acids (e.g., TFA) Less stable Similar to tert-butyl analogue

Key Observations :

  • Chlorine at the 6-position withdraws electron density, affecting aromatic electrophilic substitution patterns. Bromine in analogues may enhance halogen bonding in crystal structures .

Q & A

What are the optimized synthetic routes for tert-butyl 6-chlorobenzofuran-2-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of tert-butyl 6-chlorobenzofuran-2-carboxylate can be approached via nucleophilic substitution or transition-metal-catalyzed coupling. For example, brominated analogs (e.g., tert-butyl 6-bromobenzofuran-2-carboxylate) are synthesized using Suzuki-Miyaura coupling or Ullmann reactions, which can be adapted for chlorinated derivatives by substituting reagents . Key factors include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency but require inert atmospheres.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product. Yield optimization often involves Design of Experiments (DoE) to balance variables like solvent polarity and stoichiometry .

How can crystallographic data resolve contradictions between computational predictions and experimental observations for this compound?

Advanced Research Question
Discrepancies between density functional theory (DFT)-predicted conformers and experimental structures (e.g., axial vs. equatorial positioning of the tert-butyl group) can arise due to solvent effects or crystal packing forces. For example, DFT calculations may favor axial conformers in vacuum, but explicit solvent modeling (e.g., via COSMO-RS) often aligns with equatorial positions observed in solution-phase NMR . Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural data, resolving such conflicts by revealing intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize specific conformations .

What analytical techniques are most effective for characterizing the stability of this compound under varying storage conditions?

Basic Research Question
Stability studies should combine:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures and hygroscopicity.
  • High-performance liquid chromatography (HPLC) : Monitor degradation products over time under accelerated conditions (e.g., 40°C/75% relative humidity).
  • Nuclear magnetic resonance (NMR) : Track chemical shift changes in the tert-butyl group (δ ~1.3 ppm) or benzofuran protons (δ 6.5–8.0 ppm) to detect hydrolysis or oxidation . Storage at 2–8°C in inert atmospheres (argon) minimizes degradation, as recommended for structurally similar carbamates .

How does the chlorobenzofuran core influence pharmacological activity in drug discovery applications?

Advanced Research Question
The chlorinated benzofuran scaffold is a privileged structure in medicinal chemistry due to its dual role as a hydrogen-bond acceptor (via the carbonyl oxygen) and hydrophobic moiety (via the aromatic ring). In kinase inhibitors, the chlorine atom enhances target binding through halogen bonding with backbone carbonyls or π-system interactions. For example, analogs like 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide show improved potency against cancer targets compared to non-halogenated derivatives . Structure-activity relationship (SAR) studies should prioritize modifying the carboxylate group (e.g., ester-to-amide conversion) to balance solubility and membrane permeability .

What methodologies are recommended for analyzing conflicting spectroscopic data (e.g., NMR vs. IR) in structural elucidation?

Advanced Research Question
Contradictions between NMR (e.g., unexpected splitting patterns) and IR (e.g., anomalous carbonyl stretches) often stem from dynamic processes like rotamerism or solvent polarity effects. Strategies include:

  • Variable-temperature NMR : Low-temperature experiments (e.g., –80°C) can "freeze" conformers, clarifying splitting patterns .
  • Solvent titration : Observing chemical shift changes in DMSO-d₆ vs. CDCl₃ reveals hydrogen-bonding interactions.
  • Computational IR simulation : Tools like Gaussian or ORCA predict vibrational modes, helping assign experimental peaks .

How can researchers design experiments to investigate the compound’s role in supramolecular assembly?

Advanced Research Question
The tert-butyl group and chlorobenzofuran core participate in non-covalent interactions critical for crystal engineering. Experimental approaches include:

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O, Cl···π) using SCXRD data .
  • Co-crystallization trials : Combine the compound with complementary hydrogen-bond donors (e.g., carboxylic acids) to study packing motifs.
  • Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., rings, chains) to predict aggregation behavior .

What are the best practices for optimizing reaction conditions to minimize byproducts in large-scale synthesis?

Basic Research Question
Employ statistical optimization (e.g., response surface methodology) to identify critical parameters:

  • Catalyst loading : Reduce Pd catalyst to <1 mol% to lower metal contamination.
  • Solvent selection : Switch from DMF to toluene for easier separation of polar byproducts.
  • Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted starting materials .

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